molecular formula C25H22N2O4 B2391699 5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol CAS No. 850729-82-7

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

Cat. No. B2391699
CAS RN: 850729-82-7
M. Wt: 414.461
InChI Key: USUFTJQAIVGPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of phenols and has a molecular formula of C28H24N2O4.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidants

Compounds structurally related to "5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol" have been investigated for their potential as aldose reductase (ALR2) inhibitors, which are relevant in the treatment of diabetic complications. Pyrido[1,2-a]pyrimidin-4-one derivatives displaying significant aldose reductase inhibitory activity and antioxidant properties have been reported. The presence of phenol or catechol moieties has been shown to enhance inhibitory potency, suggesting the importance of these groups in enzyme pharmacophoric recognition. Additionally, these compounds exhibit antioxidant activity, with catechol derivatives showing the best results. This indicates a promising avenue for developing treatments that target oxidative stress-related diseases and diabetic complications (La Motta et al., 2007).

Synthesis of Substituted Pyrimidinols

Another study focuses on a synthetic approach to 3-pyridinols and 5-pyrimidinols through a Cu-catalyzed benzyloxylation/catalytic hydrogenation sequence. These derivatives were preliminarily explored for their radical-scavenging abilities, revealing potential as antioxidants. The increased acidities of pyridinols and pyrimidinols compared to phenols suggest their susceptibility to kinetic solvent effects, which could be leveraged in designing new antioxidant compounds (Nara et al., 2008).

Apoptosis Induction

Research into 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines has shown these compounds as potent inducers of apoptosis, a mechanism of interest for cancer therapeutics. These compounds have demonstrated significant activity in inducing apoptosis through inhibition of tubulin polymerization, marking them as potential anticancer agents (Kemnitzer et al., 2009).

Antibacterial Agents

2,4-Diamino-5-benzylpyrimidines and their derivatives have been studied for their in vitro activity against anaerobic organisms, showing potency equal to or better than metronidazole in some cases. This research suggests the potential of these compounds in developing new antibacterial treatments, particularly for infections caused by anaerobic bacteria (Roth et al., 1989).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-23-11-8-18(12-24(23)30-2)21-14-26-16-27-25(21)20-10-9-19(13-22(20)28)31-15-17-6-4-3-5-7-17/h3-14,16,28H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFTJQAIVGPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

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